1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide -

1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4473637
CAS Number:
Molecular Formula: C13H19F3N4O2
Molecular Weight: 320.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [] It has been extensively studied for its structure-activity relationships (SAR) and binding interactions with the CB1 receptor. [, , , , ]

Relevance: While SR141716A differs significantly in its structure from 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, it serves as a foundational compound for understanding the SAR of substituted pyrazole-3-carboxamides. [, , , , ] Studies modifying the aminopiperidine region of SR141716A provide valuable insights into the impact of different substituents on receptor binding affinity, which can inform the development of related compounds like 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. []

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A designed to investigate the importance of hydrogen bonding at the C3 substituent for CB1 receptor binding. [] Unlike SR141716A, VCHSR lacks hydrogen bonding potential at this position and acts as a neutral antagonist at the CB1 receptor. []

Relevance: VCHSR highlights the impact of subtle structural changes on the activity of pyrazole-3-carboxamide derivatives like 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. [] The comparison between SR141716A and VCHSR demonstrates the importance of specific functional groups in determining the binding affinity and functional outcome at the CB1 receptor. This information can be extrapolated to understand the SAR of similar compounds and guide the development of novel analogs with improved activity or selectivity.

5-(5-Alkynyl-2-thienyl)pyrazole Derivatives

Compound Description: This series of compounds was developed through a bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] These derivatives exhibit potent CB1 receptor antagonist activity with good selectivity over CB2. [] Some compounds within this series, like compound 18 in the study, have shown promising weight reduction effects in diet-induced obese mouse models. []

Relevance: This class of compounds demonstrates the feasibility of bioisosteric replacements in developing novel pyrazole-3-carboxamide derivatives like 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. [] The successful incorporation of a 5-(5-alkynyl-2-thienyl)pyrazole scaffold, instead of the traditional pyrazole 5-aryl group, provides valuable insights into alternative structural motifs that can be explored for modulating CB1 receptor activity and potentially other biological targets.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 emerged from further optimization of the 5-(5-alkynyl-2-thienyl)pyrazole series. [] It incorporates a sulfonamide group at the C4 alkyl chain, leading to potent CB1R activity and a favorable tPSA value suggesting restricted blood-brain barrier penetration. [] This suggests potential as a peripherally restricted CB1R antagonist with significant weight-loss efficacy observed in diet-induced obese (DIO) mice. []

Relevance: Compound 4 showcases the potential of incorporating various substituents, such as sulfonamides, onto the core scaffold of compounds like 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. [] The added sulfonamide group in compound 4 significantly impacts its physicochemical properties and potentially its ability to access the central nervous system, a key consideration for developing drugs with reduced side effects.

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: JHU75528 and JHU75575 are high-affinity CB1 receptor ligands developed as potential radioligands for positron emission tomography (PET) imaging. [] These compounds exhibit higher binding affinity and lower lipophilicity compared to rimonabant (SR141716) and AM281, another CB1 ligand used in human imaging studies. []

Relevance: JHU75528 and JHU75575 provide structural analogs of 1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide with modifications at the 1- and 5-positions of the pyrazole ring. [] These modifications improve crucial properties like binding affinity and lipophilicity, offering valuable insights for further structural optimization of related compounds. Their development as potential PET ligands highlights the versatility of the pyrazole-3-carboxamide scaffold for various applications.

Properties

Product Name

1-methyl-N-[3-(4-morpholinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C13H19F3N4O2

Molecular Weight

320.31 g/mol

InChI

InChI=1S/C13H19F3N4O2/c1-19-11(13(14,15)16)9-10(18-19)12(21)17-3-2-4-20-5-7-22-8-6-20/h9H,2-8H2,1H3,(H,17,21)

InChI Key

UHFRZEBCOOEQHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCCN2CCOCC2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.